Patent-Disclosed JNK Inhibitory Activity: Target Compound vs. De-iodinated Analog
The target compound is specifically claimed as a JNK inhibitor in WO2005085244A1, while its direct de-iodinated precursor, [4-(dimethylamino)phenyl](1H-pyrrolo[2,3-b]pyridin-5-yl)methanone (CAS 864681-26-5), is listed only as a synthetic intermediate and is not asserted to possess JNK inhibitory activity [1][2]. This patent distinction indicates that the 3-iodo substituent is critical for biological activity, consistent with the known role of halogen bonding in kinase inhibitor design [1].
| Evidence Dimension | JNK inhibitory activity (patent claim status) |
|---|---|
| Target Compound Data | Explicitly claimed as a JNK inhibitor in WO2005085244A1 [1] |
| Comparator Or Baseline | De-iodinated analog (CAS 864681-26-5) listed only as synthetic intermediate; no JNK inhibitory activity claimed [1][2] |
| Quantified Difference | Qualitative: presence vs. absence of patent claim for JNK inhibition |
| Conditions | Patent document analysis (WO2005085244A1, US7432375) |
Why This Matters
This patent-based evidence directly demonstrates that the 3-iodo group is essential for JNK inhibitory function, making the target compound the pharmacologically relevant entity for kinase research.
- [1] Medland, D. P., Graczyk, P. P., & Bhatia, G. S. (2005). 3,5-Disubstituted 1H-pyrrolo[2,3-b]pyridines as JNK inhibitors. WO2005085244A1. Eisai London Research Laboratories Ltd. View Source
- [2] MolAid. Reaction information for [4-(dimethylamino)phenyl](3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-methanone, listing upstream material CAS 864681-26-5. Retrieved from https://www.molaid.com/MS_18702095 (Accessed 2026-04-30). View Source
